N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group and a carboxamide-linked isoquinoline moiety. Its molecular architecture combines electron-rich heterocycles (thiadiazole and isoquinoline) with a methoxymethyl substituent, which enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-19-7-11(9-5-3-4-6-10(9)14(19)21)13(20)16-15-18-17-12(23-15)8-22-2/h3-7H,8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIVOIQXYQKUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Coupling of the Thiadiazole and Isoquinoline Units: The final step involves coupling the thiadiazole and isoquinoline units through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
Pathway Modulation: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycles: The target compound’s isoquinoline-carboxamide moiety distinguishes it from analogs with indole (), pyrrolidine (), or simpler thiazole cores (). Substituents on the thiadiazole ring (e.g., methoxymethyl vs. cyclopropyl () or fluorobenzyl ()) critically influence electronic and steric properties.
Functional Groups: Methoxymethyl (-OCH₂OCH₃) enhances hydrophilicity compared to hydrophobic groups like cyclopropyl or fluorobenzyl.
Physicochemical Properties
- Solubility : The methoxymethyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., ).
- Stability : Thiadiazole derivatives with electron-withdrawing groups (e.g., fluorobenzyl in ) demonstrate higher thermal and oxidative stability.
Unique Advantages of the Target Compound
The combination of methoxymethyl-thiadiazole and isoquinoline-carboxamide confers:
- Enhanced bioavailability due to balanced lipophilicity (LogP ~2.1).
- Potential dual-mode action (e.g., intercalation + enzyme inhibition) compared to simpler analogs .
- Broader therapeutic index in preliminary cytotoxicity assays (IC₅₀ = 1.8 µM in HeLa cells vs. 4.2 µM for ) .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that integrates a thiadiazole moiety with an isoquinoline structure. This combination potentially enhances its biological activity across various pharmacological domains. The compound's unique structural features suggest promising applications in drug design, particularly in targeting cancer and other diseases.
Structural Characteristics
The compound can be represented structurally as follows:
This structure includes:
- A thiadiazole ring known for its diverse biological activities.
- An isoquinoline core which is significant in medicinal chemistry due to its role in various therapeutic agents.
Anticancer Activity
Recent studies indicate that compounds featuring thiadiazole rings exhibit significant anticancer properties. Research has shown that derivatives of thiadiazole can inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, preliminary data suggest that this compound may bind to enzymes or receptors implicated in tumor progression .
Antimicrobial Properties
Thiadiazole derivatives have also been recognized for their antimicrobial activities against a range of pathogens. The presence of the methoxymethyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial efficacy .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are notable. Thiadiazole derivatives have been studied for their anticonvulsant properties, showing efficacy in models of epilepsy. The mechanism often involves modulation of neurotransmitter systems and ion channels .
Case Study 1: Anticancer Mechanism
A study published in Pharmaceutical Research highlighted the interaction of thiadiazole derivatives with specific kinases involved in cancer cell signaling pathways. The study demonstrated that these compounds could inhibit cell growth in vitro and reduce tumor size in animal models .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Anticancer | 5.0 | |
| Thiadiazole Derivative B | Antimicrobial | 10.0 |
Case Study 2: Anticonvulsant Activity
Another research effort evaluated a series of thiadiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) model. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticonvulsant efficacy, suggesting a structure-activity relationship (SAR) critical for future drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
